

An In-depth Technical Guide to Regaloside C (CAS Number: 117591-85-2)

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Compound of Interest

Compound Name: Regaloside C

Cat. No.: B047254

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside classified as a phenylpropanoid, is a natural compound isolated from the bulbs of plants belonging to the *Lilium* genus. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and known biological activities, with a focus on its anti-inflammatory and cardioprotective effects. The document includes experimental protocols and explores the potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Regaloside C is characterized by a molecular formula of $C_{18}H_{24}O_{11}$ and a molecular weight of 416.38 g/mol [1]. It exists as a solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For optimal stability, it is recommended to store **Regaloside C** at $-20^{\circ}C$.

Property	Value	Reference
CAS Number	117591-85-2	[1]
Molecular Formula	C ₁₈ H ₂₄ O ₁₁	[1]
Molecular Weight	416.38 g/mol	[1]
Appearance	Solid	
Solubility	DMSO, Pyridine, Methanol, Ethanol	
Storage	-20°C	

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and identification of **Regaloside C**. Below is a summary of expected spectroscopic data based on its chemical structure and data from similar phenylpropanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Regaloside C** would exhibit characteristic signals for the caffeoyl, glycerol, and glucose moieties.

¹ H NMR (Expected Chemical Shifts)	¹³ C NMR (Expected Chemical Shifts)
Aromatic protons of the caffeoyl group (~6.7-7.1 ppm)	Carbonyl carbon of the ester (~168 ppm)
Vinylic protons of the caffeoyl group (~6.3 and ~7.6 ppm)	Vinylic carbons of the caffeoyl group (~115-148 ppm)
Protons of the glycerol moiety (~3.5-4.5 ppm)	Aromatic carbons of the caffeoyl group (~114-146 ppm)
Anomeric proton of the glucose unit (~4.3 ppm)	Anomeric carbon of the glucose unit (~104 ppm)
Protons of the glucose moiety (~3.2-3.9 ppm)	Carbons of the glucose moiety (~62-78 ppm)
Carbons of the glycerol moiety (~64-72 ppm)	

Infrared (IR) Spectroscopy

The IR spectrum of **Regaloside C** is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Band (cm ⁻¹)
O-H (hydroxyl groups)	Broad band around 3400 cm ⁻¹
C-H (aromatic and aliphatic)	~3100-2850 cm ⁻¹
C=O (ester carbonyl)	~1700 cm ⁻¹
C=C (aromatic and vinylic)	~1630 cm ⁻¹ and ~1600-1450 cm ⁻¹
C-O (ester, ether, and alcohol)	~1300-1000 cm ⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of **Regaloside C**. The fragmentation pattern would likely involve the cleavage of the glycosidic bond and the ester linkage.

Ion	Expected m/z
[M+H] ⁺	417.13
[M+Na] ⁺	439.11
Fragment (loss of glucose)	255.06
Fragment (caffeoyl moiety)	163.04

Biological Activity and Mechanism of Action

Regaloside C has demonstrated notable biological activities, primarily as an anti-inflammatory agent and a cardioprotective compound.

Anti-inflammatory Activity

Regaloside C exhibits anti-inflammatory properties, although specific IC₅₀ values are not widely reported. The mechanism is believed to involve the modulation of inflammatory pathways. Phenylpropanoid glycosides, as a class, are known to inhibit the production of pro-inflammatory mediators.

Cardiomyocyte Protection

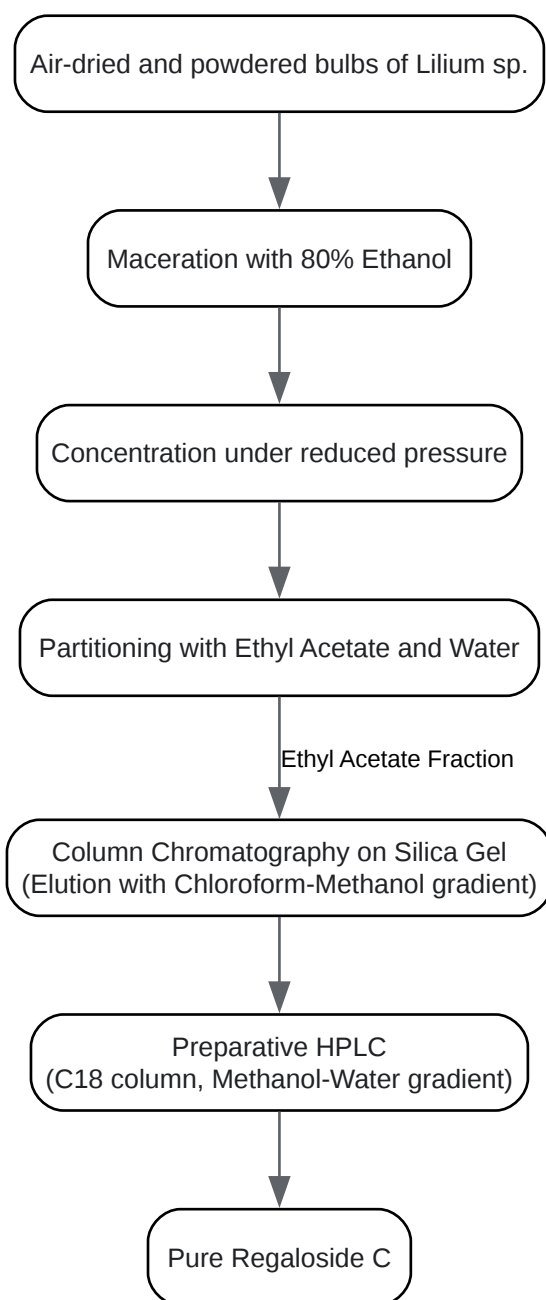
A key biological function of **Regaloside C** is its ability to protect cardiomyocytes.^[1] Studies have shown that it exerts this protective effect in H₂O₂-induced heart H9C2 cells by preserving mitochondrial integrity.^[1] The proposed mechanism involves the mitigation of oxidative stress and the subsequent prevention of mitochondrial dysfunction, a critical factor in cardiomyocyte apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of **Regaloside C**.

Isolation and Purification of Regaloside C from Lilium Genus

This protocol describes a general method for the extraction and isolation of phenylpropanoid glycosides from plant material.



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Caption: General workflow for the isolation and purification of **Regaloside C**.

Methodology:

- Extraction: Air-dried and powdered bulbs of a Lilium species are macerated with 80% ethanol at room temperature.

- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, typically containing phenylpropanoid glycosides, is collected.
- **Silica Gel Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.
- **Preparative HPLC:** Fractions containing **Regaloside C** are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient to yield the pure compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory effect of **Regaloside C** by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.



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Caption: Workflow for assessing the anti-inflammatory activity of **Regaloside C**.

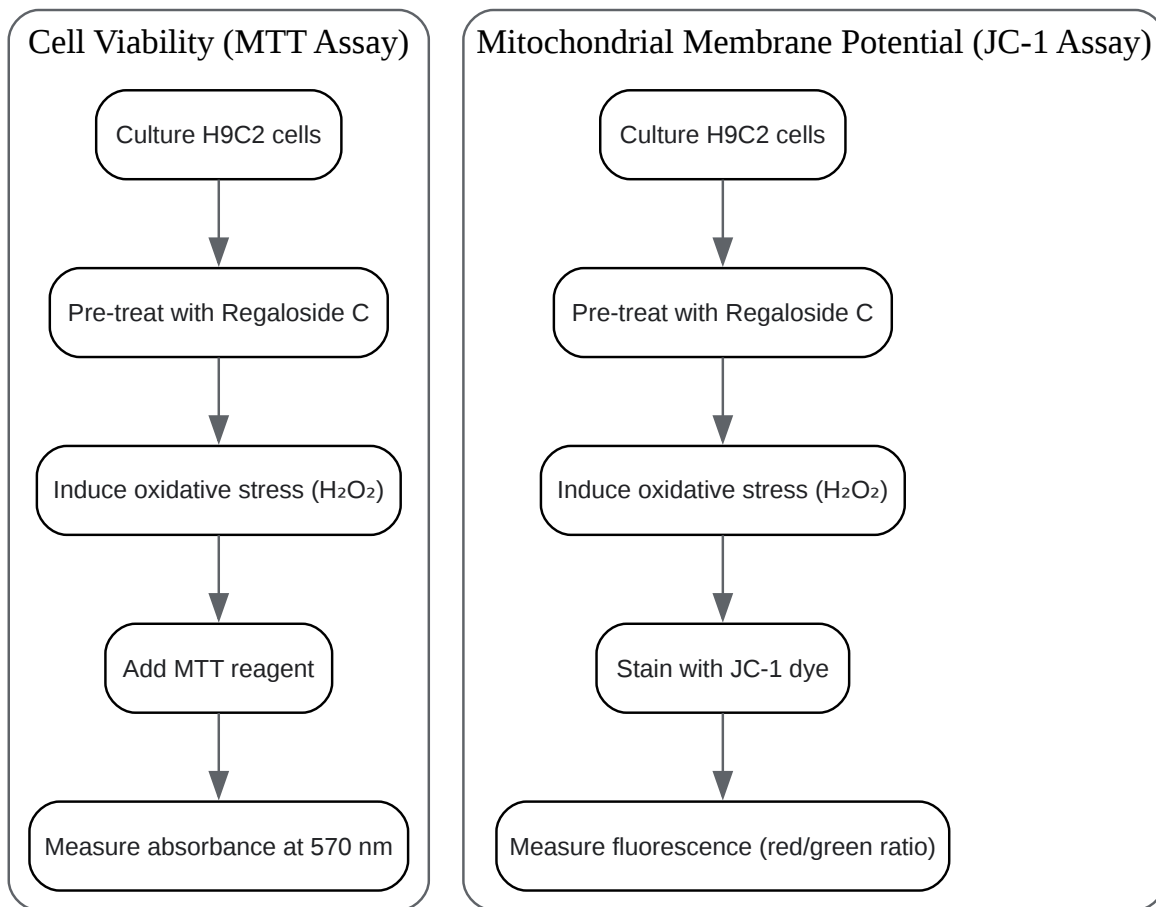
Methodology:

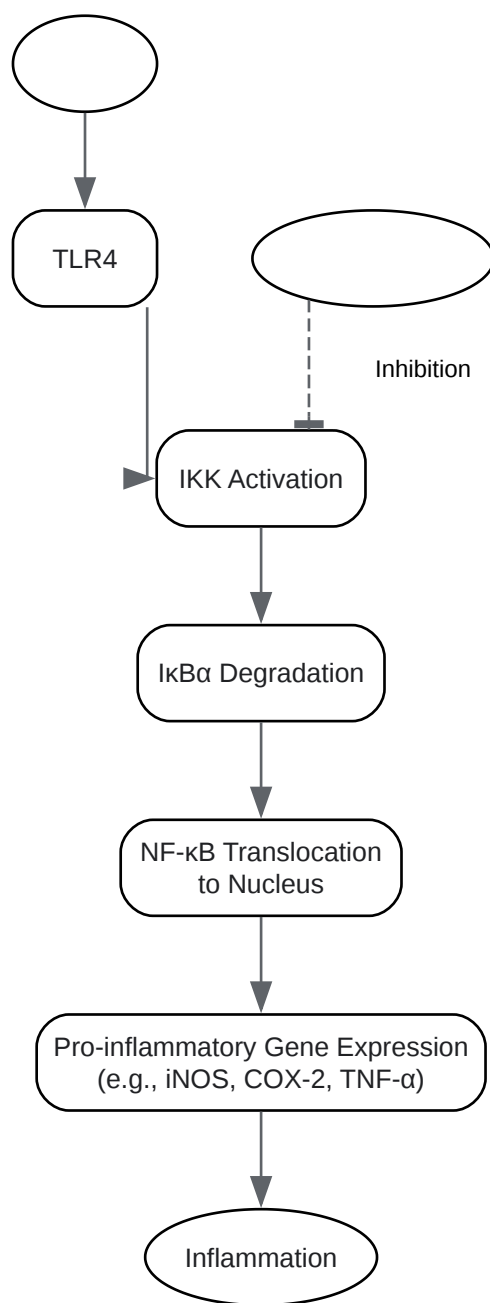
- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
- **Treatment:** Cells are seeded in 96-well plates and pre-treated with various concentrations of **Regaloside C** for 1-2 hours.

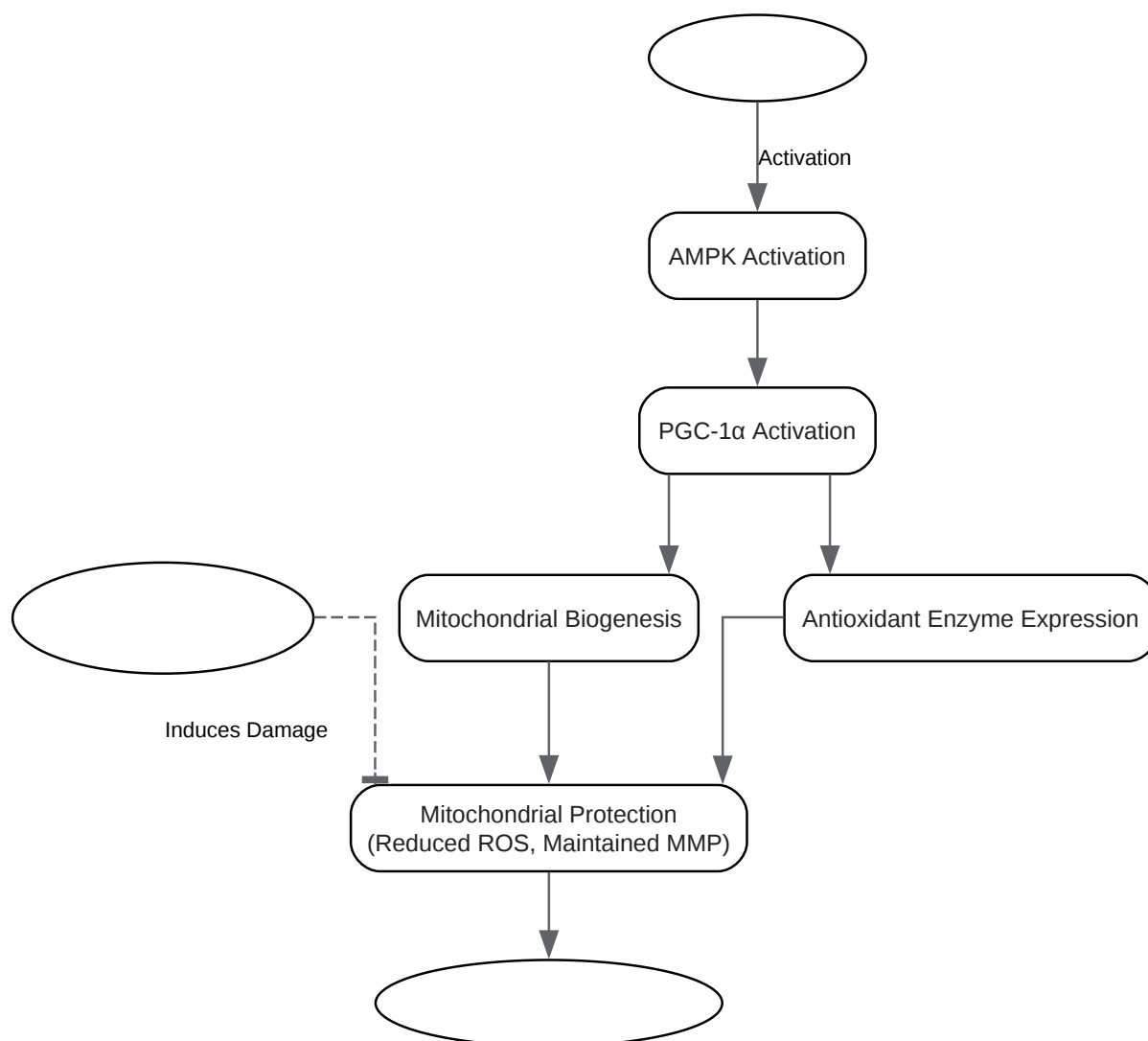
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
- Incubation: The plates are incubated for 24 hours.
- Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.
- Analysis: The percentage of inhibition of NO production by **Regaloside C** is calculated relative to the LPS-stimulated control.

Cardiomyocyte Protection Assay: H9C2 Cell Viability and Mitochondrial Membrane Potential

This protocol describes the evaluation of the cardioprotective effects of **Regaloside C** on H9C2 rat cardiomyoblasts subjected to oxidative stress.







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References

- 1. medchemexpress.com [medchemexpress.com]

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